molecular formula C19H16N2O2 B235206 yc-1 CAS No. 154453-18-6

yc-1

Cat. No.: B235206
CAS No.: 154453-18-6
M. Wt: 304.3 g/mol
InChI Key: OQQVFCKUDYMWGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Preparation Methods

    • Synthetic routes for YC-1 involve chemical reactions to assemble its structure. Unfortunately, specific synthetic methods and reaction conditions are not readily available in the literature.
    • Industrial production methods may vary, but they likely involve scalable processes to produce this compound for research and potential therapeutic use.
  • Chemical Reactions Analysis

    • YC-1 undergoes various reactions, although detailed information on specific reagents and conditions is limited.
    • Common reaction types include oxidation, reduction, and substitution. Major products formed during these reactions remain to be fully elucidated.
  • Scientific Research Applications

  • Mechanism of Action

    • YC-1 acts as a soluble guanylyl cyclase (sGC) activator, independent of nitric oxide (NO). By increasing cyclic guanosine monophosphate (cGMP) levels, it modulates cellular signaling pathways.
    • The exact molecular targets and pathways through which this compound exerts its effects remain an active area of investigation.
  • Comparison with Similar Compounds

    • YC-1’s uniqueness lies in its dual role as an HIF-1α inhibitor and an sGC activator.
    • Similar compounds include other sGC modulators and HIF-1α inhibitors, but this compound’s multifaceted properties set it apart.

    Properties

    IUPAC Name

    [5-(1-benzylindazol-3-yl)furan-2-yl]methanol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H16N2O2/c22-13-15-10-11-18(23-15)19-16-8-4-5-9-17(16)21(20-19)12-14-6-2-1-3-7-14/h1-11,22H,12-13H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    OQQVFCKUDYMWGV-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)C4=CC=C(O4)CO
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H16N2O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID70165635
    Record name 1-Benzyl-3-(5-hydroxymethylfur-2-yl)indazole
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70165635
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    304.3 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    170632-47-0
    Record name Lificiguat
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=170632-47-0
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Lificiguat [INN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170632470
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name yc-1
    Source DTP/NCI
    URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=728165
    Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
    Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
    Record name 1-Benzyl-3-(5-hydroxymethylfur-2-yl)indazole
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70165635
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name LIFICIGUAT
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/515CC1WPTE
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Synthesis routes and methods I

    Procedure details

    2.06 g (54.6 mmol) of lithium aluminum hydride were initially charged in 250 ml of absolute THF, and a solution of 18.8 g (54.6 mmol) of 1-benzyl-3-(5-ethoxycarbonyl-2-furyl)indazole in 250 ml of THF was added dropwise. After 45 min the mixture was admixed with 25% strength potassium carbonate solution and stirred at RT for 30 min and the precipitate was filtered off with suction and washed with THF. The combined organic phases were concentrated using a rotary evaporator and the residue was recrystallized from isopropanol. This gave 11.0 g (67%) of the title compound. m.p.: 113-114° C.
    Quantity
    2.06 g
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    250 mL
    Type
    solvent
    Reaction Step One
    Name
    1-benzyl-3-(5-ethoxycarbonyl-2-furyl)indazole
    Quantity
    18.8 g
    Type
    reactant
    Reaction Step Two
    Name
    Quantity
    250 mL
    Type
    solvent
    Reaction Step Two
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Three

    Synthesis routes and methods II

    Procedure details

    A solution of 1-benzyl-3-(5-methoxycarbonyl-2-furyl)-1H-indazole in THF (150 mL) was added dropwise to a suspension of CaBH4.2THF (3.9 g, 18.23 mmol) in THF (150 mL) at room temperature. The resultant mixture was heated to reflux for 15 h. The reaction mixture was allowed to cool, then poured slowly onto brine. The layers were separated and the aqueous layer was extracted three times with ether. The combined organic material was dried (MgSO4) and concentrated under reduced pressure. The crude product was chromatographed on silica (30–40% EtOAc/cyclohexane) and then recrystallised (ethanol/H2O) to give the product as fine cream needles (1.56 g, 86%): mp 112–112.5° C. (lit. mp 108–109° C.); MS (EI) M+ 304; 1H-NMR (CDCl3) 4.76 (s, 2H), 5.68 (s, 2H), 6.50 (d, 1H, J=3.3 Hz), 6.90 (d, 1H, J=3.3 Hz), 7.21–7.40 (m, 8H), 8.08 (d, 1H, J=8.5 Hz); 13C-NMR (CDCl3) 54.12, 58.53, 108.87, 110.57, 110.59, 122.25, 122.38,122.50, 127.83, 128.00(2C), 128.72, 129.68(2C), 137.14, 137.53, 141.45, 149.52, 154.88; Anal. (C19H16N2O2) C, calcd 74.98; found 74.80, H, calcd 5.30; found 5.28, N, calcd 9.20; found 9.15.
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step One
    [Compound]
    Name
    CaBH4
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    150 mL
    Type
    solvent
    Reaction Step One
    [Compound]
    Name
    resultant mixture
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Two
    Name
    Quantity
    150 mL
    Type
    solvent
    Reaction Step Three
    Yield
    86%

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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